molecular formula C11H11F2N3O B1419995 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine CAS No. 1187027-03-7

3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine

Cat. No. B1419995
M. Wt: 239.22 g/mol
InChI Key: VPZUYFLALCRPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 1187027-03-7 . It has a molecular weight of 239.22 . The IUPAC name for this compound is 3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-ylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F2N3O/c1-6-9(15-16-10(6)14)7-3-2-4-8(5-7)17-11(12)13/h2-5,11H,1H3,(H3,14,15,16) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.22 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data .

Scientific Research Applications

  • Trifluoromethyl ethers : These are a class of compounds that include a trifluoromethoxy group, similar to the difluoromethoxy group in the compound you mentioned. They are used in pharmaceutical research and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethyl group confers increased stability and lipophilicity in addition to its high electronegativity .

  • [3-(Difluoromethoxy)phenyl]methanamine hydrochloride : This compound is also available for purchase from scientific supply companies. It’s possible that it could be used in chemical research, but again, the specific applications are not detailed in the source.

  • (3-(Difluoromethoxy)phenyl)methanamine : This compound is another one that’s available for purchase from scientific supply companies. As with the others, the specific applications are not detailed in the source.

  • [3-(Difluoromethoxy)phenyl]methanamine hydrochloride : This compound is also available for purchase from scientific supply companies. It’s possible that it could be used in chemical research, but again, the specific applications are not detailed in the source.

  • (3-(Difluoromethoxy)phenyl)methanamine : This compound is another one that’s available for purchase from scientific supply companies. As with the others, the specific applications are not detailed in the source.

properties

IUPAC Name

5-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O/c1-6-9(15-16-10(6)14)7-3-2-4-8(5-7)17-11(12)13/h2-5,11H,1H3,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZUYFLALCRPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1N)C2=CC(=CC=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(difluoromethoxy)phenyl]-4-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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